1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative characterized by a pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Key structural features include:
- Position 1: A 4-fluorophenyl group, which enhances lipophilicity and influences binding interactions via the electron-withdrawing fluorine atom .
Synthetic routes for analogous compounds (e.g., 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) involve condensation reactions using ethyl pivalate and ethanol as solvents, yielding intermediates that undergo further functionalization . The target compound’s structural motifs suggest applications in medicinal chemistry, particularly in targeting enzymes like aldehyde dehydrogenase (ALDH1A) or phosphodiesterases (PDEs) .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-13-4-6-14(7-5-13)24-17-15(10-21-24)18(26)23(12-20-17)11-16(25)22-8-2-1-3-9-22/h4-7,10,12H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVSNEYMRCKUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel compound within the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.37 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its pharmacological properties.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines effectively. For instance, studies have reported IC50 values indicating potent inhibition against specific kinases associated with tumor growth:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.36 | CDK2 Inhibition |
| HCT116 | 1.8 | CDK9 Inhibition |
| A375 | 0.47 | Cyclin-dependent Kinase |
These findings suggest that the compound targets key regulatory pathways in cancer cell proliferation and survival.
Enzyme Inhibition
The compound has also been identified as a selective inhibitor of histone demethylases (KDMs), which are crucial in epigenetic regulation. The pyrazolo[3,4-d]pyrimidine scaffold allows for effective binding to the active sites of these enzymes, enhancing its potential as a therapeutic agent in epigenetic modulation.
Case Studies
Case Study 1: CSNK2 Inhibition
A study focused on the compound's ability to inhibit casein kinase 2 (CSNK2), revealing its effectiveness against β-coronaviruses. The structural modifications within the pyrazolo framework allowed for enhanced binding affinity, leading to improved antiviral activity.
Case Study 2: Antitumor Efficacy
In vivo studies demonstrated that the compound significantly reduced tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate favorable absorption and distribution characteristics, with metabolic stability being a critical factor for its therapeutic efficacy. Toxicity assessments have shown lower cytotoxicity compared to traditional chemotherapeutics, making it a promising candidate for further development.
Comparison with Similar Compounds
Table 2: Pharmacological and Physicochemical Properties
Therapeutic Potential
- Kinase Inhibition : The piperidine-ethyl-oxo group in the target compound resembles motifs in PDE inhibitors () and ALDH1A-targeting agents (), suggesting cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
